![molecular formula C18H17N3O3 B2459242 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide CAS No. 897616-77-2](/img/structure/B2459242.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
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Overview
Description
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as DPA-714 and belongs to the family of pyridopyrimidine derivatives.
Scientific Research Applications
- Imidazole derivatives have shown promise as antibacterial agents. Researchers have synthesized compounds containing the imidazole core and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis .
- Specifically, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole exhibited potent anti-tubercular activity .
- Indole derivatives, which share structural similarities with imidazole, have been investigated for their biological potential. Some compounds containing indole moieties demonstrated anti-inflammatory and analgesic activities .
- Certain imidazole-containing compounds have been assessed for their ulcerogenic potential. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic properties along with low ulcerogenic indices .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory and Analgesic Properties
Ulcerogenic Activity
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives play important roles in various physiological processes . They are widely represented in the chemistry of natural products and are primarily known as active pharmaceutical ingredients .
Mode of Action
It is suggested that similar compounds might involve a radical mechanistic pathway for their transformations
Biochemical Pathways
It is known that pyrimidine derivatives can be useful starting materials for the synthesis of other biologically active molecules .
Result of Action
It is known that similar compounds exhibit antifungal and hypoglycemic activity, and can be effective in the treatment of atherosclerosis .
Action Environment
It is known that the reaction conditions can influence the synthesis and transformations of similar compounds .
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-21-15(10-11)19-12(2)16(18(21)23)20-17(22)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKJSAXMULSSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |
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